molecular formula C6H12OS B13072183 3-Ethoxycyclobutane-1-thiol

3-Ethoxycyclobutane-1-thiol

Cat. No.: B13072183
M. Wt: 132.23 g/mol
InChI Key: YSMSYXVJFIMZPV-UHFFFAOYSA-N
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Description

3-Ethoxycyclobutane-1-thiol is an organic compound with the molecular formula C₆H₁₂OS It features a cyclobutane ring substituted with an ethoxy group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxycyclobutane-1-thiol typically involves the reaction of cyclobutyl halides with thiol reagents under nucleophilic substitution conditions. One common method is the reaction of cyclobutyl bromide with sodium ethylthiolate in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxycyclobutane-1-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)

    Substitution: Sodium ethylthiolate, dimethyl sulfoxide (DMSO)

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids

    Substitution: Various substituted cyclobutane derivatives

Mechanism of Action

The mechanism of action of 3-Ethoxycyclobutane-1-thiol primarily involves its thiol group, which can participate in redox reactions and form covalent bonds with electrophilic centers in biological molecules. This compound can modulate the activity of enzymes and proteins by forming disulfide bonds, thereby affecting cellular processes such as signal transduction and oxidative stress response .

Comparison with Similar Compounds

Uniqueness: 3-Ethoxycyclobutane-1-thiol is unique due to the presence of both an ethoxy group and a thiol group on the cyclobutane ring. This combination provides distinct reactivity patterns and makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

3-ethoxycyclobutane-1-thiol

InChI

InChI=1S/C6H12OS/c1-2-7-5-3-6(8)4-5/h5-6,8H,2-4H2,1H3

InChI Key

YSMSYXVJFIMZPV-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(C1)S

Origin of Product

United States

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